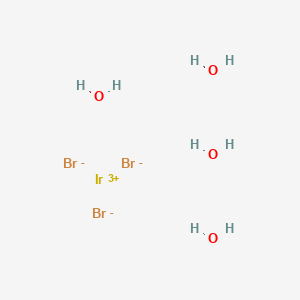

Iridium(III) bromide tetrahydrate

Overview

Description

Iridium(III) bromide tetrahydrate is a highly water-soluble crystalline Iridium source . It is compatible with Bromides and lower (acidic) pH. Most metal bromide compounds are water-soluble for uses in water treatment, chemical analysis, and certain crystal growth applications .

Synthesis Analysis

Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .Molecular Structure Analysis

The molecular formula for Iridium(III) bromide tetrahydrate is IrBr3 · xH2O . The molecular weight is 431.93 (anhydrous basis) . The SMILES string representation is O.BrIrBr .Chemical Reactions Analysis

Iridium(III) bromide is a dark reddish-brown solid that is insoluble in water, acids, and alkalis and decomposes to iridium(II) bromide on heating . It reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .Physical And Chemical Properties Analysis

Iridium(III) bromide tetrahydrate appears as a gray to black powder or crystals . It is insoluble in water . The exact mass is 503.75815 g/mol and the monoisotopic mass is 501.760196 g/mol .Scientific Research Applications

Water Treatment

Most metal bromide compounds, including Iridium(III) bromide tetrahydrate, are water-soluble and can be used in water treatment . They can help in the removal of contaminants and improve the quality of water.

Chemical Analysis

Iridium(III) bromide tetrahydrate can be used in chemical analysis . Its high solubility in water makes it a suitable compound for various analytical techniques.

Detection of Bromide Ions

The bromide ion in an aqueous solution can be detected by adding carbon disulfide (CS2) and chlorine . This property of Iridium(III) bromide tetrahydrate can be used in various research and industrial applications.

Research and Development

Due to its unique properties, Iridium(III) bromide tetrahydrate is used in various research and development activities . It can be used to study the properties of Iridium and its compounds.

Safety And Hazards

Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .

Relevant Papers Unfortunately, I could not find any specific papers related to Iridium(III) bromide tetrahydrate in the search results .

properties

IUPAC Name |

tribromoiridium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKXIULONBGRQW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Br[Ir](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H8IrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721553 | |

| Record name | Tribromoiridium--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(III) bromide tetrahydrate | |

CAS RN |

13464-83-0 | |

| Record name | Tribromoiridium--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)